4-Anilinoquinazoline

Catalog No.
S587617
CAS No.
34923-95-0
M.F
C14H11N3
M. Wt
221.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Anilinoquinazoline

CAS Number

34923-95-0

Product Name

4-Anilinoquinazoline

IUPAC Name

N-phenylquinazolin-4-amine

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17)

InChI Key

MTSNDBYBIZSILH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32

Synonyms

4-anilinoquinazoline, anilino quinazoline, anilino-quinazoline, anilinoquinazoline

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32

The exact mass of the compound 4-Anilinoquinazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Epidermal Growth Factor Receptor (EGFR) Inhibition

  • 4-Anilinoquinazoline derivatives have been shown to possess anti-cancer properties, particularly through their ability to inhibit EGFR []. EGFR is a protein found on the surface of many cells and plays a crucial role in cell growth and proliferation. In various cancers, EGFR is often overexpressed or mutated, promoting uncontrolled cell division [].
  • By targeting EGFR, 4-Anilinoquinazoline derivatives can potentially halt cancer cell growth and progression. Research efforts have focused on synthesizing and evaluating these derivatives for their effectiveness as EGFR inhibitors [].

Tyrosine Kinase Inhibition

  • EGFR belongs to a class of enzymes called tyrosine kinases. These enzymes play a vital role in regulating various cellular processes. 4-Anilinoquinazoline derivatives exhibit promising activity as tyrosine kinase inhibitors (TKIs) [, ].
  • TKIs work by blocking the phosphorylation of tyrosine residues on proteins, thereby disrupting essential signaling pathways within cancer cells. This can lead to impaired cell growth and survival []. Several studies have explored 4-Anilinoquinazoline derivatives as potential TKIs, particularly against EGFR [, ].

Novel Anti-Cancer Agents

  • The emergence of drug resistance is a significant challenge in cancer treatment. Existing EGFR-targeted therapies can lose effectiveness as cancer cells develop resistance mechanisms [].
  • Due to their unique structure and mechanism of action, 4-Anilinoquinazoline derivatives are being investigated as potential novel anti-cancer agents that could overcome resistance to current therapies []. Research is ongoing to explore their efficacy and develop them into new treatment options for various cancers.

4-Anilinoquinazoline is a synthetic compound characterized by a quinazoline core with an aniline substituent at the 4-position. This structure is significant in medicinal chemistry, particularly in the development of targeted therapies for cancer. The quinazoline moiety is known for its ability to inhibit various kinases, making it a valuable scaffold for drug design aimed at treating diseases associated with aberrant kinase activity.

The chemical reactivity of 4-anilinoquinazoline primarily involves nucleophilic substitution and coupling reactions. It can undergo reactions such as:

  • Buchwald-Hartwig Coupling: This reaction allows for the introduction of various aryl groups onto the quinazoline scaffold, enhancing its biological activity.
  • Nucleophilic Aromatic Substitution: The aniline group can participate in nucleophilic substitution reactions, which can modify its pharmacological properties.

These reactions are crucial for synthesizing derivatives with improved potency and selectivity against specific kinases.

4-Anilinoquinazoline and its derivatives exhibit significant biological activities, particularly as tyrosine kinase inhibitors. They have been shown to target key kinases involved in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • BRAF and its mutant form BRAF V600E

These compounds have demonstrated antitumor properties in vitro and in vivo, promoting apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, such as blocking signaling pathways critical for cell proliferation and survival .

The synthesis of 4-anilinoquinazoline typically involves several key steps:

  • Formation of Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Aniline Substituent: This step often employs nucleophilic substitution or coupling methods to attach the aniline group at the 4-position.
  • Modification for Biological Activity: Various functional groups can be introduced to enhance efficacy against specific targets, often through methods like Buchwald-Hartwig coupling or other coupling strategies .

The primary applications of 4-anilinoquinazoline derivatives are in oncology as targeted therapies for cancers driven by mutations in kinase signaling pathways. They are being explored for:

  • Treatment of non-small cell lung cancer
  • Targeting tumors with specific mutations (e.g., EGFR mutations)
  • Potential use in combination therapies to overcome drug resistance in cancer treatment .

Studies on the interactions of 4-anilinoquinazoline with its target proteins reveal insights into its mechanism of action. Molecular docking studies indicate that these compounds can bind effectively to the ATP-binding sites of kinases, leading to inhibition of their activity. These interactions are critical for understanding how modifications to the compound can enhance selectivity and potency against specific kinases .

Several compounds share structural similarities with 4-anilinoquinazoline, each exhibiting unique properties and biological activities. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
GefitinibAn anilinoquinazoline derivativeSelective inhibitor of EGFR
ErlotinibSimilar to gefitinib but with different side chainsAlso targets EGFR; used in lung cancer therapy
LapatinibDual inhibitor targeting EGFR and HER2Effective against HER2-positive breast cancer
VandetanibInhibits both EGFR and VEGFRUsed for medullary thyroid carcinoma
AxitinibSelective VEGFR inhibitorTargets angiogenesis in various cancers

Each compound's unique substitutions or structural modifications lead to different selectivity profiles and therapeutic applications, making them significant in the context of personalized medicine.

The quinazoline scaffold, a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, was first synthesized in 1895 by August Bischler and Lang through decarboxylation of quinazoline-2-carboxylic acid. This breakthrough laid the foundation for exploring quinazoline derivatives. In 1903, Siegmund Gabriel developed an alternative route using o-nitrobenzylamine reduction followed by formic acid condensation and oxidation, establishing a reproducible method for quinazoline synthesis.

Early synthetic innovations focused on functionalizing the quinazoline core. The Niementowski reaction (1907) became pivotal, enabling the preparation of 4-oxo-3,4-dihydroquinazolines via anthranilic acid and amide condensation. This method’s versatility is demonstrated by its adaptation to produce EGFR-inhibiting derivatives. Table 1 summarizes key historical synthetic milestones:

Table 1: Evolution of Quinazoline Synthesis

YearMethodKey InnovationReference
1895Bischler-Lang decarboxylationFirst quinazoline synthesis
1903Gabriel synthesisReductive cyclization approach
1907Niementowski reaction4-Oxo-3,4-dihydroquinazoline formation
1950Grimmel-Guinther-Morgan synthesis2,3-Disubstituted derivatives

These methods enabled systematic exploration of quinazoline’s chemical space, setting the stage for 4-anilinoquinazoline derivatives.

Emergence of 4-Anilinoquinazoline as a Privileged Scaffold in Medicinal Chemistry

4-Anilinoquinazoline rose to prominence through its role in kinase inhibition. The structural motif—comprising a quinazoline core substituted at position 4 with an aniline group—proved ideal for targeting ATP-binding pockets in tyrosine kinases. Key breakthroughs include:

  • EGFR Inhibition: Gefitinib (2002) and erlotinib (2004), both 4-anilinoquinazoline derivatives, became first-line EGFR inhibitors for non-small cell lung cancer. Their design leveraged the quinazoline’s planar structure to engage hydrophobic regions and the anilino group for hydrogen bonding with kinase domains.
  • Multikinase Targeting: Hybrid derivatives like 4-anilinoquinazoline ureas (e.g., compounds 18–20) inhibited BRAF, VEGFR-2, and EGFR simultaneously through type II binding modes.
  • Covalent Inhibition Strategies: Boron-conjugated analogs (e.g., 7d) formed irreversible B–O bonds with Asp800 in EGFR, enhancing residence time.

Table 2: Approved 4-Anilinoquinazoline-Based Therapeutics

DrugTarget(s)IndicationApproval Year
GefitinibEGFRNSCLC2002
ErlotinibEGFRNSCLC, Pancreatic Cancer2004
LapatinibEGFR/HER2HER2+ Breast Cancer2007
VandetanibVEGFR-2, EGFR, RETMedullary Thyroid Cancer2011

The scaffold’s adaptability stems from three features:

  • Modifiable Positions: Substituents at positions 6 and 7 (e.g., methoxy groups) fine-tune kinase selectivity.
  • Anilino Flexibility: Varying the aniline’s substituents (e.g., 3-chloro, 3-bromo) modulates potency and off-target effects.
  • Hybridization Potential: Fusion with diaryl ureas or triazoles enables multitarget engagement.

Recent applications extend beyond oncology. Quinazoline derivatives show antiviral activity against HCoV-OC43 and potential in Alzheimer’s disease via cholinesterase and β-amyloid inhibition, underscoring the scaffold’s versatility.

4-Anilinoquinazoline represents a heterocyclic aromatic compound belonging to the quinazoline family, characterized by its distinctive bicyclic structure incorporating both benzene and pyrimidine rings [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-phenylquinazolin-4-amine, reflecting the presence of a phenyl group attached to the nitrogen atom at position 4 of the quinazoline ring system [1] [3]. The compound is registered under Chemical Abstracts Service number 34923-95-0, providing a unique identifier for chemical databases and regulatory documentation [1] [34].

The molecular formula C14H11N3 indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 221.26 grams per mole [1] [34]. Alternative nomenclature systems recognize this compound as 4-quinazolinamine, N-phenyl-, emphasizing the amine functionality at the 4-position of the quinazoline core [3]. The International Chemical Identifier string InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17) provides a standardized representation of the molecular structure [1] [9].

The Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 offers a linear representation of the molecular connectivity [1] [24]. The International Chemical Identifier Key MTSNDBYBIZSILH-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, facilitating rapid database searches and molecular identification [1] [9].

Molecular Structure Analysis: X-ray Crystallography and Nuclear Magnetic Resonance Validation

Crystallographic Structure Determination

X-ray crystallographic studies of 4-anilinoquinazoline derivatives have revealed fundamental structural characteristics of this molecular class [32]. The quinazoline ring system demonstrates essential planarity, with the benzene and pyrimidine rings maintaining coplanar arrangements that facilitate optimal π-electron delocalization [15] [16]. Crystallographic analysis indicates that the nitrogen atom at position-1 of the quinazoline accepts hydrogen bonds from backbone amide groups in protein complexes, with typical donor-acceptor distances ranging from 2.786 to 3.863 angstroms [15] [32].

The aniline substituent at position-4 exhibits variable conformational behavior depending on substitution patterns and crystalline environment [32]. In cyclin-dependent kinase 2 complexes, the aniline group maintains essential coplanarity with the quinazoline ring system, while in p38 kinase structures, the aniline group adopts an out-of-plane orientation [32]. These conformational differences reflect the adaptability of the 4-anilinoquinazoline framework to diverse binding environments and contribute to its versatility as a pharmacophore [10] [32].

Intermolecular hydrogen bonding patterns in crystalline 4-anilinoquinazoline structures typically involve N—H⋯N and N—H⋯O interactions, forming centrosymmetric dimers and extended network architectures [15]. The centroid-centroid separations between adjacent aromatic rings range from 3.4113 to 3.9080 angstroms, indicating weak π-π stacking interactions that contribute to crystal stability [15] [37].

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 4-anilinoquinazoline [7] [12]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the quinazoline aromatic protons in the range of 8.50-8.90 parts per million, reflecting the electron-deficient nature of the pyrimidine ring system [7] [20]. The aniline protons appear as multiplets in the 7.0-7.9 parts per million region, with coupling patterns dependent on substitution patterns [7] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the quinazoline carbon atoms, with C-2 appearing around 157-158 parts per million and C-4 observed near 156-157 parts per million [7] [17]. The aromatic carbon signals of the aniline ring typically appear between 120-140 parts per million, while the quaternary carbon atoms of the quinazoline system exhibit chemical shifts in the 110-160 parts per million range [7] [27].

Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide crucial information for structural assignment and confirmation of connectivity patterns [30]. Nuclear Overhauser Effect spectroscopy experiments facilitate the determination of spatial relationships between protons and confirm stereochemical assignments in substituted derivatives [30].

Tautomerism and Electronic Configuration Studies

Tautomeric Equilibrium Analysis

4-Anilinoquinazoline exhibits tautomeric behavior involving the nitrogen atoms within the quinazoline ring system [23] [26]. Computational studies using semiempirical molecular orbital methods have identified three primary tautomeric forms, designated as forms A, B, and C, with protonation occurring at different nitrogen positions [23]. Tautomer B, featuring double bonds at N1=C2 and C4=C9 positions, represents the most thermodynamically stable configuration, with an energy difference of 3.32-8.05 kilocalories per mole compared to alternative forms [23].

Dynamic nuclear magnetic resonance studies at coalescence temperatures reveal rapid hydrogen exchange between endocyclic nitrogen atoms, indicating facile tautomeric interconversion [17] [26]. The tautomeric equilibrium is influenced by solvent polarity, with polar aprotic solvents favoring specific tautomeric forms [27]. Temperature-dependent nuclear magnetic resonance experiments have enabled the calculation of activation energies and thermodynamic parameters for tautomeric interchange processes [26] [28].

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.095297364 g/mol

Monoisotopic Mass

221.095297364 g/mol

Heavy Atom Count

17

Other CAS

34923-95-0

Wikipedia

4-Anilinoquinazoline

Dates

Last modified: 07-20-2023

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